molecular formula C18H22BrN3O4 B1197080 5-Bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester

5-Bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester

Cat. No. B1197080
M. Wt: 424.3 g/mol
InChI Key: WGXCYXOTZCPXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester is an amino acid amide.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of benzofuran derivatives, including those similar to 5-Bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester, have been reported. These compounds are known for their potential antimicrobial properties. For example, Kumari et al. (2019) synthesized benzofuran aryl ureas and carbamates, which were screened for antimicrobial activities (Kumari et al., 2019).

Antimicrobial and Pharmacological Activities

  • Benzofuran derivatives, including those related to the compound , have been explored for their antimicrobial and pharmacological activities. Parameshwarappa et al. (2008) reported on the synthesis of benzofuran analogues and their antimicrobial and pharmacological screening (Parameshwarappa et al., 2008).

Potential Cytotoxic Activity

  • Derivatives of benzofuran compounds have been evaluated for their cytotoxic potential against human cancer cell lines. Kossakowski et al. (2005) prepared derivatives of benzo[b]furancarboxylic acids and assessed their cytotoxic activities (Kossakowski et al., 2005).

Chemical Structure and Reactions

  • Research has also been conducted on the chemical structure and reactions of benzofuran derivatives. Kawase et al. (1970) studied the migration of alkyl groups in benzofuran derivatives, contributing to the understanding of their chemical behavior (Kawase et al., 1970).

properties

Product Name

5-Bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester

Molecular Formula

C18H22BrN3O4

Molecular Weight

424.3 g/mol

IUPAC Name

ethyl 5-bromo-3-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C18H22BrN3O4/c1-3-25-18(24)17-16(13-10-12(19)4-5-14(13)26-17)20-15(23)11-22-8-6-21(2)7-9-22/h4-5,10H,3,6-9,11H2,1-2H3,(H,20,23)

InChI Key

WGXCYXOTZCPXPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)CN3CCN(CC3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester

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